molecular formula C25H27N3O5 B608038 Iberdomide CAS No. 1323403-33-3

Iberdomide

Katalognummer: B608038
CAS-Nummer: 1323403-33-3
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: IXZOHGPZAQLIBH-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It functions as a cereblon E3 ligase modulator, with a higher binding affinity than lenalidomide or pomalidomide . Developed by Bristol Myers Squibb, Iberdomide has shown promise in various cancers and has been tested in people with lupus.

Vorbereitungsmethoden

Industrial Production:: Information on large-scale industrial production methods for Iberdomide is limited due to its investigational status. Typically, pharmaceutical companies optimize production processes to ensure scalability, cost-effectiveness, and quality.

Analyse Chemischer Reaktionen

Structural and Binding Characteristics

Iberdomide binds cereblon (CRBN) with 20-fold higher affinity than lenalidomide or pomalidomide, inducing allosteric rearrangements that enhance substrate recruitment . This structural optimization enables:

  • Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) , transcription factors critical for B-cell and plasma cell survival.

  • Enhanced ubiquitination and proteasomal degradation efficiency compared to earlier CELMoD agents .

Immune Cell Modulation

This compound induces dose-dependent shifts in immune cell populations and activation markers:

Cell Type Effect Dose Dependency Source
CD8+ T cells↑ Ki-67+ (proliferation marker) from 2.0% to 7.0% (p < 0.001)Yes
CD4+ T cells↑ HLA-DR+ (activation marker) and ↓ TIGIT+/KLRG1+ (exhaustion markers)Yes
Natural Killer (NK) cells↑ Cytotoxic subsets and functional activationYes
B cells↓ CD268+ (BAFF receptor) by 58.3% (p < 0.001)Yes
Regulatory T cells (Tregs)↑ 104.9% in SLE patients (p < 0.001)Yes

Cytokine and Pathway Effects

  • Type I Interferon (IFN) Signature : Reduced by 81.5% in high-baseline SLE patients (p < 0.001) .

  • IL-2 : Increased by 144.1% (p < 0.001), promoting T-cell activation .

Chromatographic Profiling

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods quantify this compound in biological matrices:

  • Column : Chiral Tech CBH (100 × 3 mm, 5 µm).

  • Mobile Phase : 5 mM ammonium acetate (A) and acetonitrile (B).

  • Detection : Electrospray ionization (positive mode), m/z 450.1 → 104.0 transition .

  • Lower Limit of Quantification : 0.1 ng/mL in plasma .

Pharmacokinetics

  • Linearity : Dose-proportional exposure (0.15–0.45 mg/day) with 2.5-fold AUC increase per 3-fold dose escalation .

  • Clearance : Unaffected by age, weight, or renal function .

Mechanistic Insights

This compound’s cereblon binding triggers:

  • Ubiquitination of Ikaros/Aiolos , leading to proteasomal degradation and downstream suppression of NF-κB and IRF4 pathways .

  • Immune Rebalancing : Dual suppression of pathogenic B-cell activity (via IFN reduction) and enhancement of antitumor immunity (via T/NK cell activation) .

Clinical Correlations

  • Multiple Myeloma : Immune activation correlates with objective response rates, independent of prior therapy refractoriness .

  • Systemic Lupus Erythematosus (SLE) : Efficacy linked to baseline IFN signature and IKZF3 expression .

Note : While detailed synthetic pathways or metabolic breakdown products of this compound are not publicly disclosed in the reviewed literature, its pharmacological interactions and analytical profiling provide a robust framework for understanding its clinical impact.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Iberdomid erstrecken sich über mehrere Bereiche:

    Krebsforschung: Untersuchung seiner Antitumor-Eigenschaften und immunstimulierenden Wirkungen.

    Immunmodulation: Verstehen seiner Auswirkungen auf Immunantworten.

    Autoimmunerkrankungen: Testen seiner Wirksamkeit bei Lupus und anderen Autoimmunerkrankungen.

5. Wirkmechanismus

Der Wirkmechanismus von Iberdomid beinhaltet die Bindung an Cereblon (CRBN), was zur proteasomalen Degradation von Transkriptionsfaktoren wie Aiolos und Ikaros führt. Diese Degradation beeinflusst die Zellproliferation und Immunantworten .

Wirkmechanismus

Iberdomide’s mechanism involves binding to cereblon (CRBN), leading to proteasomal degradation of transcription factors such as Aiolos and Ikaros. This degradation affects cell proliferation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Iberdomid zeichnet sich durch seine einzigartige Bindungsaffinität und seine potenziellen therapeutischen Anwendungen aus. Obwohl ähnliche Verbindungen wie Lenalidomid und Pomalidomid einige Merkmale gemeinsam haben, machen die unterschiedlichen Eigenschaften von Iberdomid es zu einem spannenden Kandidaten für weitere Studien.

Biologische Aktivität

Iberdomide, a novel compound belonging to the class of cereblon (CRBN) modulators, has shown significant promise in the treatment of multiple myeloma (MM) and other hematological malignancies. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and immunomodulatory effects.

This compound operates primarily through its role as a cereblon E3 ligase modulator . By binding to cereblon, it enhances the degradation of specific target proteins involved in tumor cell survival and proliferation. Notably, it has demonstrated improved efficacy over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Key Mechanisms:

  • Target Protein Degradation : this compound induces degradation of transcription factors such as Ikaros and Aiolos, which are crucial for MM cell proliferation and survival .
  • Immune Modulation : It promotes T-cell activation and enhances natural killer (NK) cell activity, contributing to an overall boost in anti-tumor immunity .

Clinical Efficacy

This compound has been evaluated in various clinical trials, notably the phase 1/2 trial (CC-220-MM-001), which assessed its effectiveness in patients with relapsed or refractory MM.

Study Findings:

  • Progression-Free Survival (PFS) : Patients treated with this compound exhibited a median PFS of approximately 10.9 months, comparable to those without CRBN dysregulation .
  • Duration of Response (DOR) : The DOR was reported at 9.5 months for patients responding to this compound, indicating sustained therapeutic effects .
  • Combination Therapy : When combined with dexamethasone, this compound showed enhanced clinical activity and manageable safety profiles, suggesting its potential as part of combination regimens in MM treatment .

Immunomodulatory Effects

This compound's impact on the immune system is particularly noteworthy. It has been shown to selectively rebalance immune pathways, which can be beneficial in conditions characterized by immune dysregulation.

Observations from Studies:

  • Cytokine Modulation : Treatment with this compound resulted in decreased type I interferon activity and B-cell pathway activation while increasing interleukin-2 (IL-2) levels and regulatory T cells (Tregs) .
  • T-cell Activation : The drug promotes a shift towards an activated/effector memory phenotype in T cells without inducing exhaustion, enhancing their anti-tumor capabilities .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

ParameterValue
Median Progression-Free Survival (PFS)10.9 months
Median Duration of Response (DOR)9.5 months
Clinical TrialCC-220-MM-001
Combination TherapyDexamethasone
Immune Pathway ChangesIncreased IL-2, Tregs; Decreased type I IFN

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings:

  • Triple-Class Refractory Patient : A patient previously resistant to all classes of IMiDs showed significant improvement after treatment with this compound combined with dexamethasone, achieving a partial response that lasted several months.
  • Patient with CRBN Dysregulation : In a cohort with known CRBN genetic dysregulation, patients still responded favorably to this compound, demonstrating its ability to overcome certain resistance mechanisms associated with traditional therapies .

Eigenschaften

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323403-33-3
Record name Iberdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberdomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBERDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]

A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]

A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]

A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.

A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []

ANone: The molecular formula and weight information is not available in the provided research papers.

ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.

ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.

A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]

A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.

ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.

ANone: Information about this compound's stability under various conditions is not included in the provided research papers.

ANone: The research papers provided do not elaborate on formulation strategies for this compound.

ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.

A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []

A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []

ANone: Researchers have used a variety of in vitro models, including:

  • Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]
  • Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]
  • Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []

ANone: Researchers have employed several in vivo models, including:

  • Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]
  • Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]

ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:

  • Multiple Myeloma:
    • Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []
    • Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []
    • Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []
    • Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []
  • Systemic Lupus Erythematosus:
    • Phase 2a study: Evaluated safety, pharmacokinetics, pharmacodynamics, and efficacy of this compound in patients with SLE. []
    • Phase 2b study: Further evaluated the pharmacodynamics and efficacy of this compound in patients with active SLE. [, ]

A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []

A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:

  • Hematologic: Neutropenia (potentially severe), thrombocytopenia, anemia [, , ]
  • Gastrointestinal: Nausea, diarrhea [, ]
  • Dermatologic: Rash, pruritus [, ]
  • Infections: Upper respiratory tract infections [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.